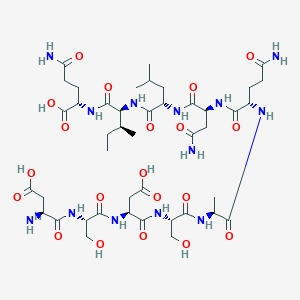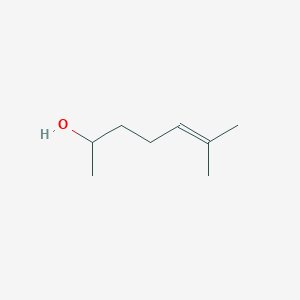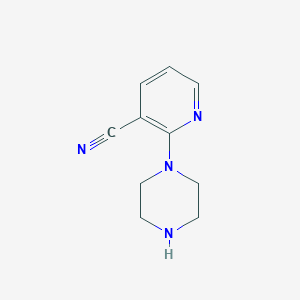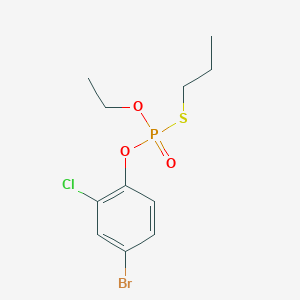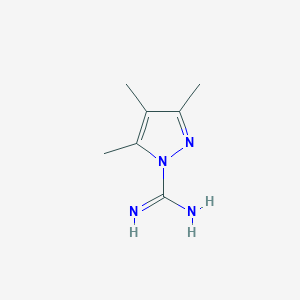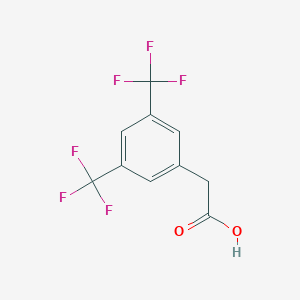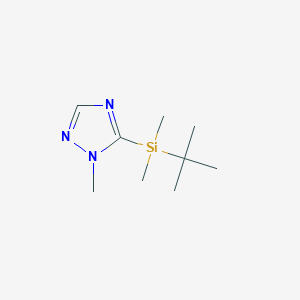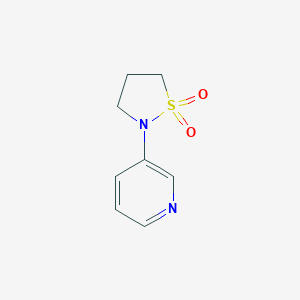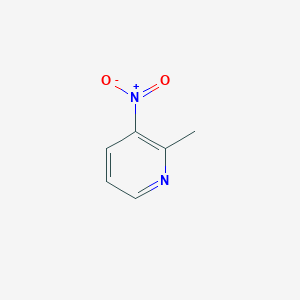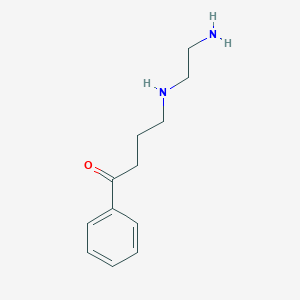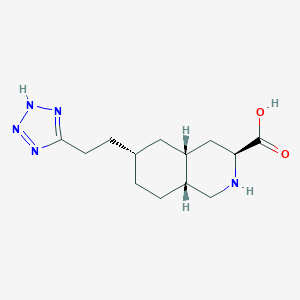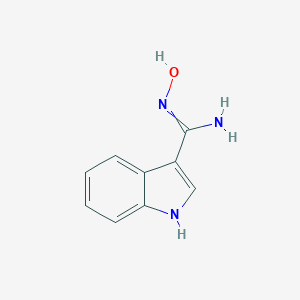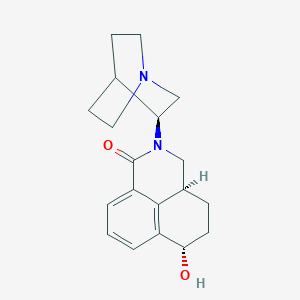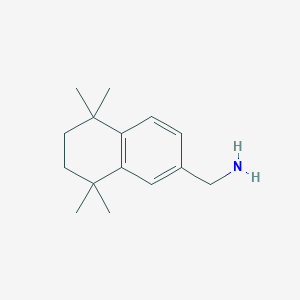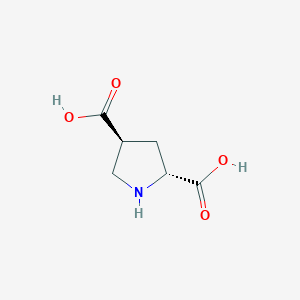
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid (PDC) is a non-proteinogenic amino acid that plays a crucial role in the synthesis of neurotransmitters in the brain. It is an important building block for the production of glutamate, which is a major excitatory neurotransmitter in the central nervous system. PDC has been the subject of intense research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid acts as a precursor for the synthesis of glutamate, which is a major excitatory neurotransmitter in the brain. Glutamate binds to NMDA receptors, which are involved in learning and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage.
Efectos Bioquímicos Y Fisiológicos
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to have a number of biochemical and physiological effects. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have anti-inflammatory effects, reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has several advantages for lab experiments. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid is readily available and can be synthesized using a variety of methods. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid is also stable and can be stored for long periods of time. However, (2R,4S)-pyrrolidine-2,4-dicarboxylic acid also has some limitations for lab experiments. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be toxic at high concentrations, and care must be taken when handling (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid can also be difficult to purify, and impurities can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. One area of research is the development of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid analogs with improved pharmacological properties. Another area of research is the investigation of the role of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid in the development of neurological disorders. Finally, research is needed to determine the optimal dosage and administration of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid for therapeutic use.
Conclusion:
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the synthesis of neurotransmitters in the brain. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage. Future research is needed to fully understand the potential therapeutic applications of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.
Métodos De Síntesis
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. The Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide and ethyl chloroformate, followed by hydrolysis to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. The Curtius rearrangement involves the reaction of an acyl azide with a carboxylic acid, followed by rearrangement to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.
Aplicaciones Científicas De Investigación
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage.
Propiedades
Número CAS |
159000-54-1 |
|---|---|
Nombre del producto |
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
Clave InChI |
NRSBQSJHFYZIPH-IUYQGCFVSA-N |
SMILES isomérico |
C1[C@@H](CN[C@H]1C(=O)O)C(=O)O |
SMILES |
C1C(CNC1C(=O)O)C(=O)O |
SMILES canónico |
C1C(CNC1C(=O)O)C(=O)O |
Pictogramas |
Irritant |
Sinónimos |
1-pyrrolidine-2,4-dicarboxylic acid 1-trans-pyrrolidine-2,4-dicarboxylic acid 2,4-pyrrolidine dicarboxylate L-pyrrolidine-2,4-dicarboxylic acid L-trans-2,4-pyrrolidine dicarboxylate L-trans-pyrrolidine-2,4-dicarboxylic acid PDC-2,4 pyrrolidine-2,4-dicarboxylate pyrrolidine-2,4-dicarboxylic acid pyrrolidine-2,4-dicarboxylic acid, (2R-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2R-trans)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-trans)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



